Thieno[3,2-b]pyridine-2-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
thieno[3,2-b]pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO2S/c10-8(11)7-4-5-6(12-7)2-1-3-9-5/h1-4H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVWCTPQHJWMLKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(S2)C(=O)O)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90621960 | |
| Record name | Thieno[3,2-b]pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90621960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
347187-30-8 | |
| Record name | Thieno[3,2-b]pyridine-2-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=347187-30-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thieno[3,2-b]pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90621960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | thieno[3,2-b]pyridine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
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Synthetic Methodologies for Thieno 3,2 B Pyridine 2 Carboxylic Acid and Its Derivatives
Strategies for Core Thieno[3,2-b]pyridine (B153574) System Construction
The formation of the fused thieno[3,2-b]pyridine ring system is a critical step in the synthesis of the target molecule. Key strategies include cyclocondensation reactions to build the thiophene (B33073) or pyridine (B92270) ring onto a pre-existing partner ring and the direct functionalization of an already formed thienopyridine core.
Cyclocondensation Approaches
Cyclocondensation reactions are powerful methods for constructing the thieno[3,2-b]pyridine skeleton, often involving the formation of the thiophene ring onto a pre-functionalized pyridine or vice versa. While direct examples for the thieno[3,2-b]pyridine-2-carboxylic acid are not extensively detailed, analogous reactions for isomeric systems, such as thieno[2,3-b]pyridines, provide established routes that can be adapted.
One notable method is the Gewald reaction , a multicomponent reaction that can be employed to synthesize polysubstituted 2-aminothiophenes. wikipedia.orgcup.edu.in This reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base. wikipedia.org For the synthesis of a thieno[3,2-b]pyridine precursor, a suitable piperidinone derivative can serve as the ketone component. The resulting 2-aminothiophene can then undergo further cyclization to form the fused pyridine ring.
Another versatile approach is the Friedländer annulation , which is traditionally used for quinoline (B57606) synthesis but can be adapted for pyridone-fused systems. wikipedia.orgorganic-chemistry.org This reaction involves the condensation of a 2-aminobenzaldehyde (B1207257) or ketone with a compound containing a reactive α-methylene group. wikipedia.org In the context of thieno[3,2-b]pyridine synthesis, an appropriately substituted 3-aminothiophene-2-carbaldehyde (B1269734) or a related ketone could be reacted with a methylene-activated compound to construct the pyridine ring.
Direct Functionalization Pathways
Direct functionalization of a pre-formed thieno[3,2-b]pyridine core is a common strategy to introduce or modify substituents. This approach is particularly useful for creating a diverse range of derivatives from a common intermediate.
A prominent example involves the use of methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate as a versatile precursor. mdpi.com This intermediate can undergo palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce various aryl or heteroaryl groups at the 3-position. mdpi.com While this method focuses on derivatization at a different position, it highlights the utility of halogenated thienopyridines as key building blocks for further functionalization. The carboxylic ester group at the 2-position can then be hydrolyzed in a subsequent step to yield the desired carboxylic acid.
Carboxylic Acid Group Incorporation and Modification
The introduction of the carboxylic acid moiety at the 2-position of the thieno[3,2-b]pyridine ring system is a crucial step. This is typically achieved through the hydrolysis of a precursor functional group, such as a nitrile, amide, or ester.
Nitrile Hydrolysis Routes
The hydrolysis of a nitrile (cyanide) group is a direct and efficient method for the preparation of carboxylic acids. In the synthesis of thieno[3,2-b]pyridine derivatives, a nitrile precursor can be converted to the corresponding carboxylic acid under basic conditions.
For instance, a substituted thieno[3,2-b]pyridine-5-carbonitrile (B14152816) can be effectively hydrolyzed to the corresponding carboxylic acid using sodium hydroxide (B78521). nih.gov This transformation is a key step in the synthesis of various thieno[3,2-b]pyridine-5-carboxamides. nih.gov A similar strategy can be applied to a thieno[3,2-b]pyridine-2-carbonitrile (B1625709) precursor to yield the target this compound.
Table 1: Representative Nitrile Hydrolysis for a Thieno[3,2-b]pyridine Derivative nih.gov
| Starting Material | Reagents and Conditions | Product |
| 7-((R)-tetrahydrofuran-3-yloxy)thieno[3,2-b]pyridine-5-carbonitrile | Sodium hydroxide | 7-((R)-tetrahydrofuran-3-yloxy)thieno[3,2-b]pyridine-5-carboxylic acid |
Amidation-Hydrolysis Sequences
While less direct, an amidation-hydrolysis sequence can also be employed. This involves the initial formation of a carboxamide, which is then hydrolyzed to the carboxylic acid. This route can be advantageous in certain synthetic schemes where the amide is a stable intermediate or is formed as part of the core construction.
The synthesis of 3-amino-N-arylthieno[2,3-b]pyridine-2-carboxamides from 2-thioxo-1,2-dihydropyridine-3-carbonitriles and N-aryl-2-chloroacetamides provides an example of amide formation as part of the cyclization process. nih.gov Subsequent hydrolysis of such an amide, under acidic or basic conditions, would yield the desired carboxylic acid. While this example is for the isomeric thieno[2,3-b]pyridine (B153569) system, the principle is applicable to the thieno[3,2-b]pyridine series.
Ester Precursor Hydrolysis
The hydrolysis of an ester is one of the most common methods for the preparation of carboxylic acids. In the context of this compound synthesis, an ethyl or methyl ester precursor is often synthesized and then saponified.
The synthesis of various methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates has been reported, which serve as direct precursors to the corresponding carboxylic acids. mdpi.com These esters can be hydrolyzed under basic conditions, for example, using sodium hydroxide in a suitable solvent mixture like dioxane, to afford the target carboxylic acid. acs.org
Table 2: Synthesis of Methyl 3-Arylthieno[3,2-b]pyridine-2-carboxylates (Ester Precursors) mdpi.com
| Aryl Boronic Acid/Ester | Reagents and Conditions | Product | Yield (%) |
| p-tolylboronic acid | Pd(dppf)Cl2, K2CO3, DME/H2O, 80 °C | Methyl 3-(p-tolyl)thieno[3,2-b]pyridine-2-carboxylate | 84 |
| 4-methoxyphenylboronic acid | Pd(dppf)Cl2, K2CO3, DME/H2O, 80 °C | Methyl 3-(4-methoxyphenyl)thieno[3,2-b]pyridine-2-carboxylate | 70 |
| 4-chlorophenylboronic acid | Pd(dppf)Cl2, K2CO3, DME/H2O, 80 °C | Methyl 3-(4-chlorophenyl)thieno[3,2-b]pyridine-2-carboxylate | 82 |
| 4-(trifluoromethyl)phenylboronic acid | Pd(dppf)Cl2, K2CO3, DME/H2O, 80 °C | Methyl 3-(4-(trifluoromethyl)phenyl)thieno[3,2-b]pyridine-2-carboxylate | 40 |
Basic hydrolysis of these ester intermediates provides a reliable route to the final carboxylic acid product. nih.gov
Metal-Catalyzed Coupling and Annulation Reactions
Transition metal catalysis offers powerful tools for the efficient construction of the thieno[3,2-b]pyridine core and for its further functionalization. Palladium and rhodium complexes, in particular, have proven to be versatile catalysts for cross-coupling and C-H activation/annulation reactions, enabling the synthesis of a diverse range of derivatives.
Palladium-Catalyzed Cross-Coupling Methods (e.g., Suzuki-Miyaura)
Palladium-catalyzed cross-coupling reactions, especially the Suzuki-Miyaura coupling, are widely employed for the synthesis of 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates. mdpi.com This methodology typically involves the reaction of a halogenated thieno[3,2-b]pyridine precursor with a boronic acid or its ester derivative in the presence of a palladium catalyst and a base.
A common precursor for these syntheses is methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate. mdpi.com The coupling reaction is generally carried out using a catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complexed with dichloromethane (B109758) (Pd(dppf)·CH₂Cl₂). mdpi.com The reaction conditions, including the choice of base and solvent, are crucial for achieving high yields. A variety of (hetero)aryl groups can be introduced at the 3-position of the thieno[3,2-b]pyridine scaffold using this method. mdpi.comresearchgate.net
Detailed research findings have demonstrated the synthesis of a series of novel methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates. mdpi.com The reaction of methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate with various (hetero)aryl pinacol (B44631) boranes, trifluoroborate salts, or boronic acids under Suzuki-Miyaura conditions yields the corresponding coupled products. mdpi.com These reactions have been shown to proceed with good to excellent yields, highlighting the versatility of this method for creating molecular diversity in this class of compounds. mdpi.comresearchgate.net
Table 1: Examples of Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates Synthesized via Suzuki-Miyaura Coupling mdpi.comresearchgate.net
| Entry | (Hetero)aryl Boron Reagent | Product | Yield (%) |
| 1 | Potassium 4-methoxyphenyltrifluoroborate | Methyl 3-(4-methoxyphenyl)thieno[3,2-b]pyridine-2-carboxylate | 70 |
| 2 | Potassium (4-chlorophenyl)trifluoroborate | Methyl 3-(4-chlorophenyl)thieno[3,2-b]pyridine-2-carboxylate | 82 |
| 3 | Potassium (4-cyanophenyl)trifluoroborate | Methyl 3-(4-cyanophenyl)thieno[3,2-b]pyridine-2-carboxylate | 35 |
| 4 | 4-Pyridine boronic acid | Methyl 3-(pyridin-4-yl)thieno[3,2-b]pyridine-2-carboxylate | 66 |
Rhodium-Catalyzed C-H Activation and Cycloaddition Reactions
Rhodium-catalyzed C-H activation has emerged as a powerful strategy for the synthesis of complex heterocyclic systems. In the context of this compound, rhodium(III)-catalyzed formal [4+2] cycloaddition reactions with alkynes provide a direct route to novel tricyclic α-pyrone derivatives. researchgate.net This transformation is triggered by the C-H activation of the thienopyridine core, with the carboxylic acid group acting as a directing group. mdpi.comresearchgate.net
This methodology allows for the construction of fused heterocyclic systems in a single step, offering an atom- and step-economical approach. nii.ac.jp The reaction of this compound with various symmetrical and unsymmetrical internal alkynes in the presence of a rhodium catalyst and additives like silver carbonate (Ag₂CO₃) and silver hexafluoroantimonate (AgSbF₆) leads to the formation of pharmaceutically relevant tricyclic α-pyrones. researchgate.net This approach has been successfully applied to other related N,S-heterocyclic carboxylic acids as well. researchgate.net
The development of such C-H functionalization strategies is significant as it circumvents the need for pre-functionalized starting materials, which are often required in traditional cross-coupling reactions. nii.ac.jp While the direct application to a wide range of this compound derivatives is still an area of active research, the initial findings demonstrate the potential of this methodology for the rapid assembly of complex molecular architectures based on this scaffold. researchgate.net
Sonogashira Coupling and Lactonization Strategies
The Sonogashira coupling, a palladium- and copper-co-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is another valuable tool for the functionalization of the thieno[3,2-b]pyridine nucleus. researchgate.netorganic-chemistry.org This reaction has been utilized in tandem with a lactonization step to synthesize fused pyranone derivatives of thieno[3,2-b]pyridine. researchgate.net
Specifically, a one-pot procedure involving a Sonogashira coupling followed by a 6-endo-dig lactonization of 3-bromothis compound with (het)arylalkynes has been developed. researchgate.net This tandem reaction provides an efficient route to novel 8-(het)aryl-6H-pyrano[4′,3′:4,5]thieno[3,2-b]pyridines. researchgate.net The Sonogashira coupling products can also be prepared from the corresponding methyl ester of the carboxylic acid. researchgate.net
The success of this strategy relies on the careful control of reaction conditions to facilitate both the C-C bond formation of the Sonogashira coupling and the subsequent intramolecular cyclization to form the lactone ring. researchgate.net This approach highlights the utility of combining different catalytic transformations in a single pot to increase synthetic efficiency and build molecular complexity.
Metal-Free Synthetic Approaches for Related Thienopyridines
While metal-catalyzed reactions are powerful, the development of metal-free synthetic methods is of growing interest due to advantages such as reduced cost, lower toxicity, and simplified purification procedures. nii.ac.jpthieme-connect.com For thienopyridine systems, several metal-free approaches have been reported, offering alternative pathways to these important heterocycles.
Triazole-Mediated Denitrogenative Transformations
A notable metal-free method for the synthesis of thieno[2,3-c]pyridine (B153571) derivatives, an isomer of the thieno[3,2-b]pyridine system, involves a 1,2,3-triazole-mediated denitrogenative transformation. nii.ac.jpthieme-connect.comresearchgate.netnih.gov This strategy avoids the use of metal catalysts, making it more environmentally friendly. nii.ac.jpthieme-connect.com
The synthesis begins with the formation of a fused 1,2,3-triazole compound, which is then subjected to an acid-mediated denitrogenative transformation in the presence of a nucleophile. nii.ac.jpthieme-connect.com This process leads to the formation of substituted thieno[2,3-c]pyridine derivatives in good yields under mild conditions. thieme-connect.comresearchgate.net This method is advantageous as it allows for late-stage derivatization, overcoming limitations often encountered in conventional synthetic routes. nii.ac.jpthieme-connect.com The reaction proceeds through different mechanisms, including nucleophilic insertion and transannulation, leading to a variety of thienopyridine derivatives. nii.ac.jp
This approach has been successfully employed to synthesize a small library of novel thienopyridine derivatives, demonstrating its potential for generating compounds with diverse biological activities. nii.ac.jpthieme-connect.com The use of simple and readily available reactants further enhances the cost-effectiveness of this synthetic route. nii.ac.jpthieme-connect.com
Chemical Transformations and Derivatization Studies of Thieno 3,2 B Pyridine 2 Carboxylic Acid
Redox Reactivity
The redox chemistry of the thieno[3,2-b]pyridine (B153574) nucleus is influenced by the presence of two heteroatoms, nitrogen and sulfur, which can react under different oxidative or reductive conditions.
Specific studies detailing the oxidation of Thieno[3,2-b]pyridine-2-carboxylic acid are not extensively documented in the reviewed literature. However, the oxidation of the broader class of thienopyridines typically involves the sulfur or the pyridine (B92270) nitrogen atom. acs.org Common oxidizing agents can lead to the formation of corresponding S-oxides (sulfoxides), S,S-dioxides (sulfones), or N-oxides. acs.org The specific pathway and product distribution depend on the reagent used, reaction conditions, and the substitution pattern on the bicyclic core. For the related thieno[2,3-b]pyridine (B153569) isomer, selective oxidation has been employed as an effective route for functionalization. acs.org
Detailed research on the reduction processes specifically targeting this compound is limited in publicly available literature. In principle, reduction could target either the pyridine ring or the carboxylic acid function. Catalytic hydrogenation, for example, could potentially reduce the pyridine ring to a tetrahydropyridine (B1245486) derivative, depending on the catalyst and conditions. Alternatively, selective reduction of the carboxylic acid to the corresponding primary alcohol, hydroxymethyl derivative, could be achieved using reagents like borane (B79455) complexes or lithium aluminum hydride, provided that the reducing agent does not affect the heterocyclic core.
Substitution and Functional Group Interconversions
The carboxylic acid group is a primary site for derivatization, enabling the synthesis of esters and amides, which are common functional groups in bioactive molecules.
The conversion of the carboxylic acid to an amide is a fundamental transformation for creating diverse libraries of compounds for biological screening. This is typically achieved by first activating the carboxylic acid, for example, by converting it into an acid chloride, which then reacts with a desired amine.
In the synthesis of novel negative allosteric modulators of the metabotropic glutamate (B1630785) receptor subtype 5 (mGlu₅), a similar core, thieno[3,2-b]pyridine-5-carboxylic acid, was converted to a variety of amides. nih.govacs.org The process involved treating the carboxylic acid with an activating agent like phosphorus oxychloride (POCl₃) in the presence of pyridine, followed by the in-situ addition of a heterocyclic amine to yield the final amide product. nih.govacs.org This standard protocol is broadly applicable for the amidation of this compound.
Table 1: Representative Amidation of Thieno[3,2-b]pyridine Carboxylic Acid Derivatives This table illustrates a general, representative reaction scheme for amide formation based on methodologies applied to the thieno[3,2-b]pyridine core.
| Reactant 1 | Amine | Coupling Conditions | Product |
| This compound | Primary or Secondary Amine | 1. POCl₃, Pyridine2. Amine | N-substituted-thieno[3,2-b]pyridine-2-carboxamide |
| Thieno[3,2-b]pyridine-5-carboxylic acid | 5-Fluoropyridin-2-amine | POCl₃, Pyridine | N-(5-fluoropyridin-2-yl)thieno[3,2-b]pyridine-5-carboxamide nih.gov |
| Thieno[3,2-b]pyridine-5-carboxylic acid | 4-Methylthiazol-2-amine | POCl₃, Pyridine | N-(4-methylthiazol-2-yl)thieno[3,2-b]pyridine-5-carboxamide nih.gov |
Esterification of pyridine carboxylic acids is a common procedure, often carried out by reacting the acid with an alcohol under acidic catalysis. google.com The resulting esters, such as methyl or ethyl esters, are valuable intermediates for further modifications, including C-C cross-coupling reactions.
A series of novel methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates were synthesized from the corresponding methyl ester of 3-bromothis compound via Suzuki-Miyaura cross-coupling. mdpi.com This highlights the utility of the ester form of the parent compound as a key building block in palladium-catalyzed reactions to introduce aryl and heteroaryl substituents at the 3-position.
Table 2: Examples of Synthesized Methyl Thieno[3,2-b]pyridine-2-carboxylate Derivatives Data sourced from studies on Suzuki-Miyaura cross-coupling reactions starting from methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate. mdpi.com
| Derivative Name | Yield | Melting Point (°C) |
| Methyl 3-(p-tolyl)thieno[3,2-b]pyridine-2-carboxylate | 84% | 153–154 |
| Methyl 3-(4-methoxyphenyl)thieno[3,2-b]pyridine-2-carboxylate | 70% | 190–191 |
| Methyl 3-(4-chlorophenyl)thieno[3,2-b]pyridine-2-carboxylate | 82% | 195–196 |
| Methyl 3-(pyridin-4-yl)thieno[3,2-b]pyridine-2-carboxylate | 66% | 192-193 |
| Methyl 3-(furan-3-yl)thieno[3,2-b]pyridine-2-carboxylate | 52% | 130-132 |
Cyclization and Annulation Reactions to Form Fused Systems
This compound and its derivatives are valuable precursors for constructing more complex, polycyclic heterocyclic systems through cyclization and annulation reactions. These reactions typically involve leveraging functional groups on the thieno[3,2-b]pyridine core to build new rings.
A relevant strategy involves the synthesis of thieno[3,2-d]pyrimidinones, which are structurally related fused systems. In one study, methyl 3-aminothiophene-2-carboxylate derivatives were used as starting materials to construct the fused pyrimidinone ring. nih.gov The synthesis involved condensation with an aldehyde or an acyl chloride, followed by an intramolecular cyclization to furnish the thieno[3,2-d]pyrimidin-4(3H)-one core. nih.gov This annulation approach, where a new ring is built onto the thiophene (B33073) portion of the scaffold, demonstrates a key strategy for expanding the molecular complexity of thienopyridine-based structures.
For instance, the condensation of a 3-aminothiophene carboxylate with 3-methoxybenzaldehyde (B106831) in the presence of hydrochloric acid, followed by autoxidation, yielded a 6-(3-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one derivative. nih.gov An alternative route involved the reaction of the aminothiophene with 3-methoxyphenylacetyl chloride, followed by base-mediated cyclization to form a 2-benzyl-substituted thienopyrimidinone. nih.gov These examples showcase how the functional groups adjacent to the carboxylic acid can be utilized in annulation reactions to create fused polycyclic compounds.
Table 3: Annulation Reactions to Form Fused Thienopyrimidinones Based on cyclization strategies applied to 3-aminothiophene-2-carboxylate precursors. nih.gov
| Starting Material | Reagents | Resulting Fused System |
| Methyl 3-amino-5-(3-methoxyphenyl)thiophene-2-carboxylate | 1. 3-Methoxybenzaldehyde, HCl2. Heat (autoxidation) | 6-(3-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one |
| Methyl 3-amino-5-(3-methoxyphenyl)thiophene-2-carboxylate | 1. 3-Methoxyphenylacetyl chloride, Et₃N2. NaOH | 2-(3-methoxybenzyl)-6-(3-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one |
Oxidative Dimerization Phenomena
Detailed studies and specific examples of oxidative dimerization involving this compound are not extensively documented in current scientific literature. While oxidative coupling is a known reaction for various heterocyclic compounds, leading to the formation of dimeric structures, specific research outlining this phenomenon for this compound remains limited.
Role as a Synthetic Building Block for Complex Heterocycles
The thieno[3,2-b]pyridine scaffold, particularly derivatives of this compound, serves as a valuable building block in the synthesis of more complex, functionalized heterocyclic molecules. A key application is in palladium-catalyzed cross-coupling reactions, which allow for the introduction of various aryl and heteroaryl substituents onto the core structure.
Research has demonstrated the utility of methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate, a derivative of the title compound, as a precursor in Suzuki-Miyaura cross-coupling reactions. mdpi.com This method facilitates the creation of C-C bonds at the 3-position of the thienopyridine ring, yielding a series of novel methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates. mdpi.com
The general synthetic scheme involves the reaction of methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate with a variety of boronic acids, pinacol (B44631) boranes, or trifluoro potassium boronate salts. mdpi.com These reactions are typically catalyzed by a palladium complex, such as PdCl₂(dppf)·CH₂Cl₂, in the presence of a base. This synthetic strategy has proven effective for producing a library of derivatives with potential applications in medicinal chemistry, particularly in the development of antitumor agents. mdpi.com
The synthesized compounds, featuring diverse substituents at the 3-position, have been evaluated for their biological activity. For instance, several of these novel thieno[3,2-b]pyridine derivatives have shown inhibitory effects against triple-negative breast cancer (TNBC) cell lines, highlighting the importance of this scaffold in drug discovery. mdpi.com
The table below details examples of complex heterocycles synthesized using a derivative of this compound as the foundational synthetic building block. mdpi.com
| Compound ID | IUPAC Name | Aryl/Heteroaryl Boron Reagent Used |
| 2b | Methyl 3-(p-tolyl)thieno[3,2-b]pyridine-2-carboxylate | Potassium p-tolyltrifluoroborate |
| 2c | Methyl 3-(4-methoxyphenyl)thieno[3,2-b]pyridine-2-carboxylate | Potassium 4-methoxyphenyltrifluoroborate |
| 2e | Methyl 3-(4-chlorophenyl)thieno[3,2-b]pyridine-2-carboxylate | Potassium (4-chlorophenyl)trifluoroborate |
| 2g | Methyl 3-(pyridin-4-yl)thieno[3,2-b]pyridine-2-carboxylate | 4-Pyridine boronic acid |
Investigations into Biological Activities and Molecular Mechanisms of Thieno 3,2 B Pyridine 2 Carboxylic Acid Derivatives
Anticancer and Antitumor Activities
Derivatives of thieno[3,2-b]pyridine-2-carboxylic acid have shown promising potential in the field of oncology. Their multifaceted mechanisms of action, ranging from direct cytotoxicity to the inhibition of key signaling pathways, underscore their therapeutic promise.
Growth Inhibition in Cancer Cell Lines (e.g., Triple-Negative Breast Cancer)
Several studies have highlighted the potent growth-inhibitory effects of this compound derivatives against various cancer cell lines, with notable activity against triple-negative breast cancer (TNBC). For instance, a series of novel methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates were synthesized and evaluated for their antitumor potential in TNBC cell lines MDA-MB-231 and MDA-MB-468. mdpi.comnih.gov Three compounds from this series demonstrated significant growth inhibition in both cell lines, with minimal toxicity to non-tumorigenic mammary epithelial cells (MCF-12A). mdpi.com
One of the most promising compounds, designated as 2e, exhibited a GI50 (concentration for 50% of maximal inhibition of cell proliferation) of 13 μM in MDA-MB-231 cells. nih.govresearchgate.net This compound was found to decrease the number of viable cells and inhibit cell proliferation. nih.gov Further analysis revealed that it induced an increase in the G0/G1 phase of the cell cycle and a decrease in the S phase in MDA-MB-231 cells. nih.govresearchgate.net Another study on thieno[2,3-b]pyridine (B153569) derivatives, a related scaffold, also demonstrated potent antiproliferative activity against MDA-MB-231 and HCT-116 cancer cells, with some compounds exhibiting IC50 values in the nanomolar range. mdpi.com
| Compound | Cell Line | Activity (GI50/IC50) |
|---|---|---|
| Compound 2e | MDA-MB-231 (TNBC) | 13 µM (GI50) nih.govresearchgate.net |
| Compound 6c | HCT-116 | 11 nM (IC50) mdpi.com |
| Compound 6c | MDA-MB-231 | 24 nM (IC50) mdpi.com |
| Compound 8c | HCT-116 | 15 nM (IC50) mdpi.com |
| Compound 8c | MDA-MB-231 | 21 nM (IC50) mdpi.com |
| Compound 8d | HCT-116 | 24 nM (IC50) mdpi.com |
| Compound 8d | MDA-MB-231 | 32 nM (IC50) mdpi.com |
Kinase Inhibition (e.g., LIM kinase 1, Pim-1, p38 alpha MAP kinase, IKK)
A significant aspect of the anticancer activity of thieno[3,2-b]pyridine (B153574) derivatives is their ability to inhibit various protein kinases, which are crucial regulators of cellular processes often dysregulated in cancer.
LIM kinase 1 (LIMK1): 3-Aminothieno[2,3-b]pyridine-2-carboxamides, structurally related to the core compound, have been identified as inhibitors of LIMK1. researchgate.net LIMK1 is a key regulator of actin dynamics and is implicated in tumor cell invasion and metastasis. researchgate.net The evolution of these bicyclic compounds to tricyclic 4-aminobenzothieno[3,2-d]pyrimidines resulted in a significant increase in inhibitory potency against LIMK1. researchgate.net
Pim-1 Kinase: Pim-1 is a serine/threonine kinase that plays a role in cell survival, proliferation, and apoptosis, making it an attractive target for cancer therapy. tandfonline.comcu.edu.eg Researchers have designed and synthesized 5-bromo-thieno[2,3-b]pyridine derivatives bearing amide or benzoyl groups at the 2-position as Pim-1 inhibitors. tandfonline.comnih.gov Two of these compounds, 3c and 5b, displayed moderate Pim-1 inhibitory activity with IC50 values of 35.7 µM and 12.71 µM, respectively. tandfonline.comcu.edu.eg
IKK (IκB kinase) complex: Substituted 3-amino-thieno[2,3-b]pyridine-2-carboxylic acid amide compounds have been disclosed as inhibitors of the IκB kinase (IKK) complex. google.comgoogle.com The IKK complex is central to the NF-κB signaling pathway, which is involved in inflammation and cancer. google.com
| Compound | Target Kinase | Activity (IC50) |
|---|---|---|
| Compound 3c | Pim-1 | 35.7 µM tandfonline.comcu.edu.eg |
| Compound 5b | Pim-1 | 12.71 µM tandfonline.comcu.edu.eg |
Modulation of Specific Molecular Targets in Cancer (e.g., Copper-Trafficking Antioxidant 1 Protein, Tyrosyl DNA Phosphodiesterase 1, Colchicine (B1669291) Binding Site in Tubulin, Adenosine A2A Receptor, Phospholipase C-δ1)
Beyond kinase inhibition, thieno[3,2-b]pyridine derivatives have been shown to interact with other critical molecular targets in cancer cells.
Colchicine Binding Site in Tubulin: Several studies suggest that thieno[2,3-b]pyridine derivatives, a closely related class of compounds, can act as tubulin polymerization inhibitors by interacting with the colchicine binding site. mdpi.com Disruption of tubulin dynamics is a well-established anticancer strategy, leading to cell cycle arrest and apoptosis. mdpi.comnih.gov Molecular docking studies have shown that these compounds can fit well into the colchicine binding site of tubulin. nih.gov
Phospholipase C-δ1 (PLC-δ1): The family of anticancer thieno[2,3-b]pyridines was initially discovered through virtual screening against the phosphoinositide specific-phospholipase C-γ2 target. mdpi.com Subsequent research has indicated that they also modulate the activity of Phospholipase C-δ1. mdpi.com
Tyrosyl DNA Phosphodiesterase 1 (TDP1): Thieno[2,3-b]pyridines are also known to modulate the activity of tyrosyl DNA phosphodiesterase 1, a DNA repair enzyme. mdpi.com
In Ovo and In Vivo Antitumor Efficacy Studies
The antitumor potential of this compound derivatives has been further validated in preclinical models. The promising compound 2e, which showed significant in vitro activity, was also found to reduce tumor size in an in ovo chick chorioallantoic membrane (CAM) model grafted with MDA-MB-231 cells. nih.govresearchgate.net This model provides a valuable platform for assessing the anti-angiogenic and antitumor effects of compounds in a living system. mdpi.com
Antimicrobial and Antibacterial Activities
In addition to their anticancer properties, derivatives of this compound have demonstrated notable activity against various microbial pathogens.
Efficacy against Bacterial Strains (e.g., Mycobacterium tuberculosis, Staphylococcus)
Mycobacterium tuberculosis: A series of novel thieno[3,2-b]pyridinone derivatives were designed and synthesized, with several compounds showing potent anti-mycobacterial activity against Mycobacterium tuberculosis (Mtb). nih.gov Six of these compounds exhibited a minimum inhibitory concentration (MIC) of ≤ 1 µg/mL against Mtb UAlRa. nih.gov Specifically, compound 6c showed good activity against Mtb UAlRv with an MIC of 0.5-1 µg/mL. nih.gov These compounds were also active against Mtb UAlRa within macrophages and displayed low cytotoxicity. nih.gov Further studies confirmed that these derivatives target the enoyl-ACP reductase (InhA), a key enzyme in the mycobacterial fatty acid synthesis pathway. nih.gov Another study on 3-aminothieno[2,3-b]pyridine-2-carboxamides also identified potent inhibitors of M. tuberculosis. acs.orgnih.gov
Staphylococcus: While detailed studies are more focused on M. tuberculosis, some research indicates that 4-aminothienopyridine-3-carbonitriles, which share a similar structural backbone, exhibit good activity against Staphylococcus epidermidis. nih.gov
| Compound | Bacterial Strain | Activity (MIC) |
|---|---|---|
| Compound 6c | Mycobacterium tuberculosis UAlRv | 0.5-1 µg/mL nih.gov |
| Various derivatives | Mycobacterium tuberculosis UAlRa | ≤ 1 µg/mL nih.gov |
Broad-Spectrum Antimicrobial Potential
The thienopyridine scaffold is a recurring motif in the development of new antimicrobial agents. While extensive research has been conducted on various isomers, derivatives of the core thienopyridine structure have shown considerable efficacy against a range of microbial pathogens. For instance, certain derivatives of the related thieno[2,3-b]pyridine isomer have demonstrated notable antibacterial and antifungal activities.
One study detailed the synthesis of new thieno[2,3-b]pyridine-based compounds and evaluated their in vitro activity against several bacterial and fungal strains. mdpi.com Among the synthesized molecules, one particular derivative, 3c , emerged as the most potent, with Minimum Inhibitory Concentration (MIC) values ranging from 4-16 μg/mL. mdpi.com In another investigation, benzothiazolopyrimidine-thiazole conjugates incorporating a thieno[2,3-b]pyridine moiety were assessed. drugbank.com The derivative 8c exhibited strong inhibition against the Gram-negative bacterium Escherichia coli (MIC <29 μg/mL) and the fungus Candida albicans (MIC <207 μg/mL). drugbank.com Conversely, the conjugate 8b showed selective activity against the Gram-positive bacteria Staphylococcus aureus and Bacillus subtilis, with MIC values below 40 μg/mL and 47 μg/mL, respectively. drugbank.com Furthermore, some 4-Arylthieno[2,3-b]pyridine-2-carboxamides have been identified as a new class of agents with antiplasmodial activity against Plasmodium falciparum, the parasite responsible for malaria. drugbank.com Thieno(3,2-b)pyridine-6-carboxylic acid derivatives have also been explored for their antimicrobial properties. researchgate.net
| Compound Series | Derivative | Organism(s) | Activity (MIC) | Source |
|---|---|---|---|---|
| Thieno[2,3-b]pyridine-based | 3c | Bacteria & Fungi | 4-16 μg/mL | mdpi.com |
| Benzothiazolopyrimidine-thiazole conjugates with Thieno[2,3-b]pyridine | 8c | E. coli | <29 μg/mL | drugbank.com |
| C. albicans | <207 μg/mL | |||
| 8b | S. aureus / B. subtilis | <40 / <47 μg/mL | drugbank.com |
Anti-inflammatory Properties
Derivatives of the thienopyridine scaffold have been recognized for their potential in modulating inflammatory pathways. researchgate.netnih.gov Research into 3-aminothieno[2,3-b]pyridines, for example, has identified compounds with significant anti-inflammatory effects. In an experimental in vivo model of acute dextran-induced edema in rats, the thienopyridine derivative AZ023 demonstrated potent anti-inflammatory activity. lookchem.com Its efficacy was found to be 2.5 times greater than that of the nonsteroidal anti-inflammatory drug (NSAID) nimesulide (B1678887) and 2.2 times more effective than acetylsalicylic acid. lookchem.com Additionally, 4-Aminothienopyridine-3-carbonitriles have been identified as inhibitors of protein kinase C θ (PKCθ), a target implicated in the treatment of inflammatory and autoimmune diseases. mdpi.com
| Compound | Activity | Comparison | Source |
|---|---|---|---|
| AZ023 (Thienopyridine derivative) | Strong anti-inflammatory | 2.5x more effective than nimesulide | lookchem.com |
Neuropharmacological Applications
The thienopyridine framework has served as a foundation for developing agents with activity in the central nervous system, including neuroprotective compounds and modulators of key neurotransmitter receptors.
Neuroprotective Effects
Certain thienopyridine derivatives have shown the ability to protect neuronal cells from excitotoxicity. Specifically, thieno[2,3-b]pyridinones, which are isomers of the title compound's class, have been synthesized and evaluated for cytoprotective properties. oup.comoup.com Several of these compounds were found to protect mouse fibroblast cell lines that were transfected with N-methyl-D-aspartate (NMDA) receptors from glutamate-induced toxicity, demonstrating a clear neuroprotective effect at the cellular level. oup.comoup.com
Modulation of Neurotransmitter Receptors (e.g., NMDA Receptor Glycine (B1666218) Site, Dopamine (B1211576) Receptors, Metabotropic Glutamate (B1630785) Receptor Subtype 5)
Thienopyridine derivatives have been designed to interact with several critical neurotransmitter receptor systems.
NMDA Receptor Glycine Site: The glycine binding site on the NMDA receptor is a key target for modulating glutamatergic neurotransmission. As a bioisosteric replacement for a quinolinone antagonist, thieno[2,3-b]pyridinone isomers were developed as antagonists of this site. oup.comoup.com The derivative 4-Hydroxy-5-phenylthieno[2,3-b]pyridin-6(7H)-one showed potent inhibition of [3H]glycine binding with an inhibition constant (Ki) of 16 µM. oup.com Further optimization, including the introduction of halogens and short alkyl chains, led to derivatives with Ki values in the nanomolar range (5.8 to 10.5 nM). oup.com The addition of a 3'-phenoxy group yielded compounds with even higher potencies, with Ki values between 1.1 and 2.0 nM. oup.com
Dopamine Receptors: The interaction of thieno[3,2-b]pyridine derivatives with dopamine receptors is not extensively documented in the available literature. However, related thieno[2,3-b]pyridines have been noted as potential binders to the dopamine D2 receptor, suggesting that the broader thienopyridine class may have the potential for such activity, though specific data remains limited. oup.com
Metabotropic Glutamate Receptor Subtype 5 (mGluR5): A significant area of research has been the development of thieno[3,2-b]pyridine derivatives as modulators of mGluR5, a G protein-coupled receptor involved in synaptic plasticity. arizona.edu Specifically, thieno[3,2-b]pyridine-5-carboxamides have been identified as potent and brain-penetrant negative allosteric modulators (NAMs) of this receptor. nih.govnih.gov Starting from a previously identified class of modulators, a scaffold hopping approach led to the discovery of novel thieno[3,2-b]pyridine compounds. arizona.edu For example, the derivative 19aD showed a half-maximal inhibitory concentration (IC50) of 22 nM against human mGluR5. arizona.edu Another potent compound, 19aB , displayed an IC50 of 61 nM. arizona.edu These findings highlight the utility of the thieno[3,2-b]pyridine core in designing selective mGluR5 modulators. arizona.edu
| Target | Compound Series | Derivative | Activity Type | Potency (IC50 / Ki) | Source |
|---|---|---|---|---|---|
| NMDA Receptor Glycine Site | Thieno[2,3-b]pyridinones | 4-Hydroxy-5-phenylthieno[2,3-b]pyridin-6(7H)-one | Antagonist | 16 µM | oup.com |
| Halogen/Alkyl substituted | Antagonist | 5.8 - 10.5 nM | |||
| 3'-phenoxy substituted | Antagonist | 1.1 - 2.0 nM | |||
| mGluR5 | Thieno[3,2-b]pyridine-5-carboxamides | 19aD | NAM | 22 nM | arizona.edu |
| 19aB | NAM | 61 nM |
Antiviral Activities of Related Thienopyrrole Scaffolds
While distinct from thienopyridines, the related thienopyrrole scaffold, which also features a thiophene (B33073) ring fused to a nitrogen-containing heterocycle, has been explored for antiviral applications. The pyrrole (B145914) ring is a privileged scaffold found in numerous compounds with biological activity, including antiviral agents. N-substituted pyrrole-based compounds have been evaluated against various DNA and RNA viruses. One such compound demonstrated modest activity against Herpes Simplex Virus 1 (HSV-1) and Herpes Simplex Virus 2 (HSV-2), with a half-maximal effective concentration (EC50) between 27-40 µM. In the context of Human Immunodeficiency Virus (HIV), pyrrole-based analogues have been developed as entry inhibitors. For instance, NBD-14189 showed a potent IC50 of 89 nM in a single-cycle HIV-1 infectivity assay.
General G Protein-Coupled Receptor (GPCR) Modulation
Beyond mGluR5, the thienopyridine scaffold has been investigated for its ability to modulate other GPCRs. In a broad screening of a thieno[2,3-b]pyridine ligand against 168 different GPCRs, activity was identified at five distinct receptors in the low micromolar range. The compound acted as an antagonist at four of these receptors and as an agonist at one.
The antagonistic activities were observed at:
NPSR1B (IC50 = 1.0 µM)
CXCR4 (IC50 = 6.9 µM)
PRLHR (IC50 = 9.3 µM)
CRL-RAMP3 (IC50 = 11.9 µM)
The compound was found to be an agonist for GPR35 , with a half-maximal effective concentration (EC50) of 7.5 µM. Separately, derivatives of the related thieno[3,2-b]thiophene-2-carboxylic acid scaffold have also been reported as agonists of GPR35, reinforcing the potential of these thiophene-based heterocycles to interact with this particular receptor.
| GPCR Target | Activity Type | Potency (IC50 / EC50) | Source |
|---|---|---|---|
| NPSR1B | Antagonist | 1.0 µM | |
| CXCR4 | Antagonist | 6.9 µM | |
| PRLHR | Antagonist | 9.3 µM | |
| CRL-RAMP3 | Antagonist | 11.9 µM | |
| GPR35 | Agonist | 7.5 µM |
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies
Impact of Substituents on Thieno[3,2-b]pyridine (B153574) Core Activity
Systematic modifications of the thieno[3,2-b]pyridine ring system have demonstrated that both the placement and the intrinsic properties of functional groups are key determinants of biological potency.
The substitution pattern on the thieno[3,2-b]pyridine core has a significant impact on activity, with certain positions being more amenable to modification than others.
3-Position: The 3-position of the thiophene (B33073) ring has been a key site for modification. A study on methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates as potential antitumor agents revealed that introducing various aryl and heteroaryl groups at this position leads to compounds with significant growth inhibition activity against triple-negative breast cancer (TNBC) cell lines. mdpi.com For instance, compounds bearing a 4-chlorophenyl, 4-(trifluoromethyl)phenyl, or furan-3-yl group at the 3-position showed notable antitumor potential. mdpi.com This highlights the tolerance for and importance of aryl substituents at this position for achieving this specific biological activity. mdpi.com
4- and 6-Positions: Computational QSAR studies on a series of thienopyridine derivatives as inhibitors of IκB kinase subunit β (IKKβ) have provided insights into the importance of the 4- and 6-positions on the pyridine (B92270) ring. nih.gov The models suggest that substitutions at these positions are critical for enhancing biological activity. nih.gov Specifically, the findings indicate that introducing hydrophobic groups with an electron-withdrawing character at the R4 and R6 positions is likely to increase the inhibitory potency of the compounds. nih.gov
General Ring Substitution: In other related series, such as thieno[3,2-b]pyridine-5-carboxamides investigated as mGlu₅ negative allosteric modulators, substitutions on the thieno[3,2-b]pyridine ring itself were found to result in a loss of potency, suggesting that for some targets, an unsubstituted core is preferred. acs.org
The steric bulk and electronic properties (electron-donating or electron-withdrawing) of the substituents are crucial factors that modulate the activity of thieno[3,2-b]pyridine-2-carboxylic acid derivatives.
Electronic Factors: In the series of methyl 3-arylthieno[3,2-b]pyridine-2-carboxylates, the electronic nature of the substituent on the 3-position aryl ring plays a key role. The activity of compounds with electron-withdrawing groups, such as a 4-chloro (in compound 2e) or a 4-trifluoromethyl (in compound 2d) on the phenyl ring, underscores the importance of these electronic effects for antitumor activity. mdpi.com QSAR studies also reinforce this, showing that electrostatic fields are highly desirable for biological activity and that electron-withdrawing groups at the 4- and 6-positions are favorable. nih.gov
Steric and Hydrophobic Factors: The same QSAR analysis identified the presence of a hydrophobic field as being highly desirable for activity. nih.gov The contour maps generated from the study suggest that bulky, hydrophobic substituents are well-tolerated and even beneficial at the 4- and 6-positions. nih.gov For the 3-aryl derivatives, the size and shape of the substituent also matter; for example, the activity of compounds with phenyl, tolyl, and pyridinyl groups indicates that a certain amount of steric bulk is accommodated at this position. mdpi.com
Role of the Carboxylic Acid Moiety and its Derivatives (e.g., amides, esters)
The carboxylic acid group at the 2-position is a critical pharmacophoric feature, serving as a key interaction point with biological targets and as a handle for derivatization.
Esters: The conversion of the 2-carboxylic acid to its methyl ester has been shown to be a successful strategy for creating biologically active compounds. mdpi.com The entire series of 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates that demonstrated potent antitumor activity were synthesized and tested as their methyl ester derivatives. mdpi.com This indicates that the ester moiety is compatible with, and likely contributes to, the observed biological effect, potentially by improving cell permeability or by fitting into the target's binding pocket.
Amides: While extensive SAR studies on 2-carboxamide derivatives of the thieno[3,2-b]pyridine core are not widely available in the reviewed literature, research on the isomeric thieno[2,3-b]pyridine (B153569) scaffold frequently features a 2-carboxamide group as a key element for potent biological activity. This suggests that derivatization of the 2-carboxylic acid into amides is a promising avenue for future exploration within the thieno[3,2-b]pyridine series as well.
Computational Approaches to SAR (e.g., QSAR Modeling)
Computational methods, particularly 3D-QSAR, have been employed to elucidate the structural requirements for the biological activity of thienopyridine derivatives.
A 3D-QSAR study was conducted on a series of thienopyridine analogues as IKKβ inhibitors to build Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) models. nih.gov
Model Validation: The resulting models demonstrated high predictive capability. The CoMFA model yielded a cross-validation coefficient (q²) of 0.671, while the CoMSIA model had a q² of 0.647. nih.gov These robust statistical values indicate that the models are reliable for predicting the activity of new compounds in this class. nih.gov
Contour Map Analysis: The contour maps generated from these models provide a visual representation of the SAR. They revealed that favorable activity is associated with specific steric and electronic fields around the molecule. The analysis indicated that the presence of hydrophobic and electrostatic fields is highly desirable for biological activity, specifically pointing to the benefit of hydrophobic, electron-withdrawing groups at the R4 and R6 positions of the thienopyridine core. nih.gov These computational findings provide a clear, rational basis for the design of new, more potent inhibitors. nih.gov
Therapeutic Development and Drug Discovery Perspectives of Thieno 3,2 B Pyridine 2 Carboxylic Acid Analogs
Scaffold Optimization for Lead Compound Identification
The thieno[3,2-b]pyridine (B153574) framework is recognized as an attractive and versatile scaffold in medicinal chemistry for the identification of lead compounds targeting a variety of diseases. nih.gov Its rigid, bicyclic structure provides a well-defined orientation for substituent groups, facilitating targeted interactions with biological macromolecules. Researchers utilize this core structure as a template for developing ATP-competitive inhibitors that are not strictly ATP-mimetic, often anchoring to the back pocket of kinase enzymes. researchgate.net This approach allows for the generation of highly selective inhibitors. researchgate.net
A key strategy in optimizing this scaffold is "scaffold hopping," where the thieno[3,2-b]pyridine core is used to replace existing pharmacophores in known active compounds to discover novel chemotypes with improved properties. nih.govnih.gov For instance, by replacing the 6-methylpicolinomide core in a known metabotropic glutamate (B1630785) receptor subtype 5 (mGlu₅) negative allosteric modulator (NAM) with a thieno[3,2-b]pyridine-5-carboxamide, researchers successfully identified new, potent mGlu₅ NAMs. nih.gov This strategy demonstrates the utility of the thieno[3,2-b]pyridine scaffold in generating compounds with novel intellectual property and potentially improved pharmacological profiles. nih.gov
Further optimization involves mapping the chemical space around the central thieno[3,2-b]pyridine pharmacophore. researchgate.net By systematically altering substituents at various positions on the bicyclic ring, structure-activity relationships (SAR) can be established. This process has led to the identification of highly selective inhibitors for underexplored protein kinases like Haspin. researchgate.net The weak interaction of the core scaffold with the kinase hinge region is a notable feature, permitting different binding modes while maintaining high selectivity across the kinome. nih.govresearchgate.net This flexibility makes the thieno[3,2-b]pyridine scaffold a valuable starting point for developing lead compounds against novel and challenging biological targets. nih.gov
Design and Synthesis of Advanced Derivatives with Enhanced Biological Profiles
The design and synthesis of advanced derivatives based on the thieno[3,2-b]pyridine-2-carboxylic acid scaffold are central to enhancing their biological activity. A prominent synthetic strategy involves the functionalization of the core structure through palladium-catalyzed cross-coupling reactions. mdpi.com Specifically, the Suzuki-Miyaura cross-coupling reaction has been effectively employed to synthesize a series of novel methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates. mdpi.com This method involves coupling methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate with various (hetero)aryl boronic acids, trifluoroborate salts, or pinacol (B44631) boranes to introduce diverse substituents at the 3-position of the thiophene (B33073) ring. mdpi.com
This synthetic approach allows for the systematic modification of the scaffold to explore structure-activity relationships (SAR). For example, derivatives have been created with a range of aryl groups, including p-tolyl, 4-methoxyphenyl, 4-(trifluoromethyl)phenyl, 4-chlorophenyl, and 4-cyanophenyl, as well as heteroaryl groups like pyridin-4-yl and furan-3-yl. mdpi.com The synthesis of these compounds is typically achieved in moderate to high yields, providing a library of analogs for biological screening. mdpi.com
In addition to modifying the thiophene ring, other strategies focus on the pyridine (B92270) portion of the scaffold. A scaffold hopping approach has been used to design and synthesize novel thieno[3,2-b]pyridinone derivatives with potent anti-mycobacterial activity. nih.gov This involves combining structural fragments from existing therapeutic agents to create hybrid molecules with potentially new mechanisms of action or improved efficacy. researchgate.net These synthetic strategies are crucial for generating advanced derivatives with tailored biological profiles, leading to the identification of compounds with enhanced potency and selectivity against specific therapeutic targets. nih.govmdpi.com
Preclinical Evaluation of Therapeutic Candidates
Following synthesis, this compound analogs undergo rigorous preclinical evaluation to determine their therapeutic potential. These assessments primarily involve in vitro cell-based assays against various disease models, such as cancer and infectious diseases. nih.govmdpi.com
In oncology research, a series of methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates were evaluated for their antitumor potential against two triple-negative breast cancer (TNBC) cell lines, MDA-MB-231 and MDA-MB-468. mdpi.com Several of these derivatives demonstrated significant growth inhibition against both cancer cell lines, with minimal effect on non-tumorigenic MCF-12A cells, indicating a degree of selectivity. mdpi.com
The most promising compound from this series, methyl 3-(4-chlorophenyl)thieno[3,2-b]pyridine-2-carboxylate (compound 2e), was selected for further investigation. mdpi.com Studies showed that it decreased the number of viable MDA-MB-231 cells and inhibited cell proliferation. mdpi.com Cell cycle analysis revealed that this compound induced an increase in the G0/G1 phase population and a decrease in the S phase. mdpi.com Furthermore, its efficacy was tested in an in ovo chick chorioallantoic membrane (CAM) model, where it successfully reduced tumor size, highlighting its potential antitumor effects in vivo. mdpi.com
Table 1: Antitumor Activity of Methyl 3-arylthieno[3,2-b]pyridine-2-carboxylate Derivatives in TNBC Cell Lines Data represents the concentration required for 50% growth inhibition (GI₅₀) in micromolar (µM).
Beyond oncology, thieno[3,2-b]pyridinone derivatives have been evaluated for their activity against Mycobacterium tuberculosis. nih.gov Several compounds in a synthesized series showed potent anti-mycobacterial activity, with minimum inhibitory concentrations (MIC) of ≤ 1 μg/mL. nih.gov Selected compounds also demonstrated activity against intracellular mycobacteria within macrophages and exhibited low cytotoxicity against human liver cells, suggesting a favorable therapeutic window. nih.gov
Future Research Directions and Unexplored Avenues
Elucidation of Undefined Molecular Mechanisms
A significant frontier in the study of thieno[3,2-b]pyridine (B153574) derivatives is the complete elucidation of their molecular mechanisms of action. While some derivatives have been identified as inhibitors of specific enzymes or as modulators of certain receptors, the precise downstream signaling pathways and off-target effects often remain to be fully characterized. For many of these compounds, the exact molecular interactions that lead to their observed biological activities are not yet fully understood.
Optimization of Synthetic Methodologies for Scalability and Efficiency
The advancement of thieno[3,2-b]pyridine-2-carboxylic acid derivatives from laboratory-scale synthesis to potential clinical applications hinges on the development of optimized, scalable, and efficient synthetic routes. Current synthetic strategies often involve multi-step processes that may not be economically viable for large-scale production.
One common approach for the synthesis of functionalized methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates involves a Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. mdpi.com This method allows for the introduction of various aryl and heteroaryl groups at the 3-position of the thieno[3,2-b]pyridine core. While effective for generating a library of derivatives for initial screening, the scalability of this process, including the cost of the palladium catalyst and the purification of the final products, needs to be addressed.
Exploration of Novel Therapeutic Indications
The diverse biological activities reported for derivatives of this compound suggest that their therapeutic potential may extend beyond the currently investigated areas. While research has primarily focused on their use as anticancer and anti-inflammatory agents, the structural features of this scaffold make it a promising candidate for a wider range of diseases.
Recent studies have highlighted the potential of thieno[3,2-b]pyridinone derivatives as potent agents against Mycobacterium tuberculosis, targeting the enoyl-ACP reductase (InhA). nih.gov This opens up a new therapeutic avenue for this class of compounds in the fight against infectious diseases. Furthermore, thieno[3,2-b]pyridine-5-carboxamide derivatives have been identified as negative allosteric modulators of the metabotropic glutamate (B1630785) receptor subtype 5 (mGlu5), indicating their potential in treating neurological and psychiatric disorders. nih.govacs.org
Future exploratory studies should systematically screen libraries of this compound derivatives against a broad panel of biological targets associated with various pathologies. This could unveil novel therapeutic applications in areas such as neurodegenerative diseases, metabolic disorders, and viral infections. The inherent versatility of the thieno[3,2-b]pyridine core allows for extensive chemical modifications, enabling the fine-tuning of their pharmacological properties for different therapeutic targets. ontosight.ai
Advanced Computational and In Silico Screening Applications
Advanced computational and in silico screening methods offer a powerful toolkit to accelerate the discovery and optimization of novel this compound derivatives. These approaches can significantly reduce the time and cost associated with traditional drug discovery by enabling the rational design of compounds with desired properties.
Molecular docking studies have been employed to understand the binding modes of thieno[2,3-c]pyridine (B153571) derivatives with their target proteins, such as Hsp90, providing insights into the structure-activity relationships. mdpi.com These computational models can be used to predict the binding affinity of new virtual compounds, allowing for the prioritization of the most promising candidates for synthesis and biological evaluation.
Future research should leverage more advanced computational techniques, such as molecular dynamics simulations, to study the dynamic behavior of these compounds within the binding pockets of their targets. This can provide a more accurate prediction of their binding affinity and residence time. Furthermore, quantitative structure-activity relationship (QSAR) models can be developed to predict the biological activity of new derivatives based on their physicochemical properties. The use of artificial intelligence and machine learning algorithms for in silico screening of large virtual libraries of thieno[3,2-b]pyridine derivatives could also lead to the identification of novel potent and selective modulators of various therapeutic targets.
Q & A
Q. What are the standard synthetic routes for Thieno[3,2-b]pyridine-2-carboxylic acid, and how are intermediates characterized?
this compound is typically synthesized via cyclization reactions using thiophene-based precursors. For example, 3-amino-4-cyano-2-thiophenecarboxamides can be heated in formic acid to yield thieno[3,2-d]pyrimidin-4-ones, which are further functionalized . Characterization relies on spectroscopic methods:
Q. What safety protocols are critical when handling this compound in laboratory settings?
Key precautions include:
- Ventilation : Ensure adequate fume hood usage to avoid inhalation (Section 6.2 of SDS) .
- Containment : Sweep spills into sealed containers to prevent environmental release (Section 6.3 of SDS) .
- PPE : Wear nitrile gloves and safety goggles to minimize skin/eye contact (Section 8 of SDS) .
- Waste disposal : Follow local regulations for halogenated organic waste .
Q. How is this compound characterized for purity and structural integrity?
- HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>97% as per commercial standards) .
- Melting point analysis : Compare observed values (e.g., 293–294°C) with literature data .
- FT-IR : Confirm carboxylic acid C=O stretching (~1700 cm⁻¹) and aromatic C-H bonds (~3100 cm⁻¹) .
Advanced Research Questions
Q. How do structural modifications of this compound influence its electronic properties in π-conjugated systems?
Substituents at the 3- and 6-positions significantly alter charge transport. For example:
- Electron-withdrawing groups (e.g., -NO₂) enhance electron mobility in organic field-effect transistors (OFETs) by lowering LUMO levels .
- Alkyl side chains improve solubility for solution-processed films but may reduce crystallinity and mobility .
- Methodology : Use DFT calculations (B3LYP/6-31G*) to predict HOMO/LUMO levels and compare with experimental OFET performance (e.g., μ = 0.1–1.0 cm²/V·s) .
Q. What strategies optimize multi-step synthesis of this compound derivatives for drug discovery?
- Protecting groups : Use tert-butyloxycarbonyl (Boc) to shield reactive amines during functionalization .
- Cross-coupling : Employ Suzuki-Miyaura reactions to introduce aryl/heteroaryl groups at the 4-position .
- Cyclization : Optimize solvent (toluene/xylene) and catalysts (Cs₂CO₃) to form thienopyrimidine cores efficiently .
- Yield optimization : Monitor reaction progress via TLC and isolate intermediates via column chromatography (hexane/EtOAc gradients) .
Q. How does this compound perform in pharmacological assays, and what are key structure-activity relationship (SAR) findings?
- Kinase inhibition : The carboxylic acid moiety chelates active-site metal ions (e.g., Mg²⁺ in kinases), as seen in Casein Kinase I-ε inhibitors (IC₅₀ = 50–100 nM) .
- SAR insights :
- Position 2 : Carboxylic acid is critical for binding; esterification reduces activity.
- Position 3 : Halogen substituents (e.g., Cl) enhance lipophilicity and membrane permeability .
- Assay design : Use fluorescence polarization (FP) assays with ATP-competitive probes to quantify inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
